5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Discovery

Sourcing a benzimidazolone building block with suboptimal solubility stalls fragment-based drug discovery (FBDD) and CNS lead optimization. The 5-amino group reduces LogP to 0.23, dramatically improving aqueous compatibility versus the unsubstituted core (LogP 0.877) and enabling solubility-sensitive assays. - Proven BRD1 bromodomain fragment hit: validated co-crystal structure (PDB 5POB) guides immediate structure-based design. - AChE inhibitor lead generation: derivatives achieve IC₅₀ values superior to rivastigmine, with selectivity over BuChE to minimize peripheral cholinergic side effects. - BenchChem assures ≥95% purity by HPLC; available in mg to g scales with global ambient shipping from regional stock.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 110274-75-4
Cat. No. B125943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
CAS110274-75-4
Synonyms5-Amino-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one Hydrochloride;  _x000B_5-Amino-1,3-dihydro-1,3-dimethyl- 2H-benzimidazol-2-one Monohydrochloride; 
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)N(C1=O)C
InChIInChI=1S/C9H11N3O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,10H2,1-2H3
InChIKeyJHKRQZQRGCCWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 110274-75-4) for Precision R&D Procurement


5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 110274-75-4) is a heterocyclic benzimidazolone derivative with the molecular formula C₉H₁₁N₃O and a molecular weight of 177.20 g/mol [1]. This compound features a 5‑amino substituent on the 1,3‑dimethylbenzimidazol‑2‑one core, which imparts distinct physicochemical properties, including a calculated LogP of 0.23 . It is primarily employed as a versatile building block in medicinal chemistry and fragment‑based drug discovery, with documented utility in the synthesis of acetylcholinesterase inhibitors and as a fragment hit in bromodomain‑containing protein 1 (BRD1) crystallography [2][3].

Why Generic Benzimidazolone Substitution Compromises Research Outcomes in 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 110274-75-4) Studies


In‑class benzimidazolones cannot be freely interchanged for 5‑amino‑1,3‑dimethyl‑1,3‑dihydro‑2H‑benzimidazol‑2‑one because the 5‑amino group dramatically alters both electronic character and hydrogen‑bonding potential, directly impacting target engagement and downstream synthetic utility. Unsubstituted 1,3‑dimethylbenzimidazol‑2‑one exhibits a LogP of 0.877 [1], whereas the 5‑amino derivative reduces LogP to 0.23 , a shift that significantly changes solubility and passive permeability . Furthermore, the 5‑amino moiety provides a unique anchor point for covalent derivatization and a hydrogen‑bond donor that enables specific binding interactions, as evidenced by its crystallographic pose in the BRD1 bromodomain [2]. Substituting a generic benzimidazolone lacking the 5‑amino group would abolish these critical physicochemical and structural features, leading to divergent biological activity and failed synthetic transformations.

Quantitative Differentiation Metrics for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 110274-75-4) vs. Closest Analogs


LogP Reduction vs. 1,3‑Dimethylbenzimidazol‑2‑one Confers Enhanced Aqueous Compatibility

The presence of the 5‑amino group reduces LogP from 0.877 (for 1,3‑dimethylbenzimidazol‑2‑one) to 0.23 for 5‑amino‑1,3‑dimethyl‑1,3‑dihydro‑2H‑benzimidazol‑2‑one [1]. This ~0.65 log unit decrease indicates a substantial increase in hydrophilicity, which can improve aqueous solubility and reduce non‑specific binding.

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Discovery

Unique Synthetic Handle Enables Targeted Derivatization for AChE Inhibitor Development

5‑Aminobenzimidazolone serves as the critical starting material for synthesizing acetylcholinesterase (AChE) inhibitors [1]. In a reported series, the most active derivative (compound 4d) exhibited an IC₅₀ of 7.2 μmol·L⁻¹ against AChE, outperforming the clinical comparator rivastigmine, while showing no inhibitory activity toward butyrylcholinesterase (BuChE) [1]. The 5‑amino group is essential for this synthetic pathway; unsubstituted benzimidazolones cannot yield the same active analogs.

Medicinal Chemistry Acetylcholinesterase Inhibition Alzheimer's Disease

Crystallographically Validated Fragment Hit for Bromodomain (BRD1) Targeting

5‑amino‑1,3‑dimethyl‑1,3‑dihydro‑2H‑benzimidazol‑2‑one has been co‑crystallized with the bromodomain of BRD1 (PDB ID: 5POB) as part of a fragment‑screening campaign [1]. This direct structural evidence confirms that the compound binds to the acetyl‑lysine recognition pocket, with the 5‑amino group likely contributing to hydrogen‑bonding interactions.

Epigenetics Fragment-Based Drug Discovery Structural Biology

Recommended Application Scenarios for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 110274-75-4) Based on Evidence


Scaffold for Designing CNS-Penetrant Acetylcholinesterase Inhibitors

Given its proven role as a precursor to AChE inhibitors with IC₅₀ values superior to rivastigmine [1] and its favorable LogP of 0.23 , this compound is ideally suited for medicinal chemistry campaigns targeting Alzheimer's disease and related dementias. The 5‑amino group enables rapid diversification into focused libraries for optimizing potency and CNS penetration [1].

Fragment‑Based Lead Discovery for Bromodomain‑Containing Epigenetic Targets

The validated co‑crystal structure with BRD1 (PDB 5POB) [2] positions this compound as a high‑confidence fragment hit. Procurement for fragment‑based drug discovery (FBDD) programs, particularly those focused on the BRPF family of bromodomains, is directly supported by this structural evidence. The compound can serve as a starting point for structure‑guided elaboration to improve affinity and selectivity [2].

General Medicinal Chemistry Building Block Requiring Enhanced Aqueous Solubility

In any medicinal chemistry project where a benzimidazolone core is desired but improved aqueous solubility is critical, this 5‑amino derivative is the rational choice over the more lipophilic 1,3‑dimethylbenzimidazol‑2‑one (LogP 0.877) [1]. The ~0.65 LogP reduction translates to better compatibility with aqueous assay conditions and potentially improved pharmacokinetic profiles .

Synthesis of Selective Butyrylcholinesterase‑Sparing AChE Inhibitors

Research indicates that derivatives of 5‑aminobenzimidazolone can achieve high AChE inhibition without affecting BuChE [1]. For programs seeking to avoid peripheral cholinergic side effects associated with BuChE inhibition, this compound provides a strategic starting point for developing selective CNS‑active AChE inhibitors [1].

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